ABI-011, also known as a novel albumin-binding anticancer drug, is designed to enhance the delivery and efficacy of chemotherapeutic agents through its unique mechanism of action involving human serum albumin. This compound leverages the natural properties of albumin to improve pharmacokinetics and biodistribution, targeting tumors more effectively while minimizing systemic toxicity. ABI-011 is classified under the category of albumin-binding drugs, which utilize the inherent characteristics of albumin as a carrier to facilitate drug delivery.
ABI-011 is synthesized using advanced chemical methodologies that allow for its effective binding to human serum albumin. The classification of ABI-011 falls under the domain of targeted cancer therapies, specifically focusing on drug delivery systems that exploit the physiological roles of serum albumin in the human body.
The synthesis of ABI-011 typically involves a series of chemical reactions that enable the conjugation of the active pharmaceutical ingredient to human serum albumin. The most common techniques include:
The detailed synthesis process may involve:
ABI-011's molecular structure is characterized by its binding to human serum albumin, which is a heart-shaped protein composed of three main domains. The precise structure of ABI-011 itself may vary depending on the specific active agent it carries but generally retains features that promote hydrophobic interactions with albumin.
The primary chemical reactions involved in synthesizing ABI-011 include:
The reaction conditions typically require:
ABI-011 operates through a mechanism that enhances drug delivery specifically to tumor sites via passive targeting mechanisms associated with enhanced permeability and retention (EPR) effect. The process includes:
ABI-011 is expected to exhibit:
Key chemical properties include:
Relevant data indicates that these properties contribute significantly to ABI-011's effectiveness as a therapeutic agent.
ABI-011 has significant potential applications in oncology:
ABI-011 is chemically classified as a thiocolchicine dimer, though its precise IUPAC name and SMILES notation remain undisclosed in public literature. The compound features a dimeric structure formed through covalent linkage of two modified colchicine molecules, incorporating sulfur-based (thio-) functional groups that enhance tubulin-binding affinity. Unlike monomeric colchicine derivatives, this dimeric configuration enables simultaneous interaction with multiple tubulin heterodimers, resulting in more potent microtubule destabilization [1].
Stability: >2 years when stored at -20°C in dark, anhydrous conditions
Spectroscopic Signatures:While exact mass spectrometry data is unavailable, thiocolchicine dimers typically exhibit characteristic UV-Vis absorption peaks between 340–350 nm due to conjugated ring systems. The sulfur incorporation alters electronic transitions compared to oxygenated colchicine analogs, potentially enhancing redox sensitivity in tumor microenvironments [1] [9].
Formulation Characteristics:ABI-011 is formulated as albumin-bound nanoparticles (130-nm average diameter), mirroring the successful nanoparticle platform of paclitaxel albumin-bound particles (Abraxane®). This nano-engineering facilitates passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect and active transport via albumin-specific pathways [7].
Table 1: Key Physicochemical Properties of ABI-011
Property | Characteristics | Analytical Method |
---|---|---|
Chemical Class | Thiocolchicine dimer | Not disclosed |
CAS Registry Number | Unknown | - |
Purity | >98% | Certificate of Analysis |
Thermal Stability | Stable at 0–4°C (short-term); -20°C (long-term) | Accelerated degradation studies |
Solvent Compatibility | DMSO-soluble; aqueous-insoluble | Equilibrium solubility |
Partition Coefficient (Log P) | Estimated >3.5 (highly lipophilic) | Computational prediction |
Evolution of Albumin-Based Drug Delivery
The development of albumin-bound therapeutics emerged as a solution to critical limitations of solvent-based chemotherapy:
The breakthrough came with Abraxane® (albumin-bound paclitaxel), FDA-approved in 2005. It demonstrated:
ABI-011 as a Next-Generation Platform
ABI-011 was developed by Abraxis BioScience (later acquired by Celgene) as a strategic extension of albumin nanotechnology beyond taxanes. Its design rationale incorporates:
Table 2: Evolution of Albumin-Bound Chemotherapeutics
Generation | Representative Agents | Innovation | Limitations Addressed |
---|---|---|---|
First | Abraxane® (nab-paclitaxel) | Solvent-free nanoparticle formulation | Cremophor toxicity, nonlinear PK |
Second | Aldoxorubicin | Covalent albumin-binding prodrug with acid-labile linker | Drug leakage during circulation |
Third | ABI-011 | Dimeric cytotoxic payload + active tumor targeting | Single-mechanism agents, low potency |
Clinical Development Status
ABI-011 entered Phase I trials (NCT02582827) for advanced solid tumors or lymphomas in 2015 but was terminated in 2019 prior to patient enrollment due to strategic portfolio decisions by NantBioScience. Despite this setback, its preclinical profile remains compelling for vascular-targeted oncology applications [3] [5].
Antiangiogenic and Vascular-Disrupting Mechanisms
ABI-011 exhibits bimodal activity against tumor vasculature:1. Antiangiogenesis:- Inhibits new microvessel formation at ultra-low concentrations (0.01 µg/mL)- Achieves >90% inhibition of vessel growth in chicken chorioallantoic membrane (CAM) assays at 5 µg without cytotoxicity [1]2. Vascular Disruption:- Rapidly collapses established tumor vessels via tubulin depolymerization in endothelial cells- Induces selective hypoxia in tumor cores while sparing normal vasculature
This dual effect stems from its high binding affinity to β-tubulin’s colchicine site, triggering cytoskeletal disintegration in proliferating endothelial cells [1] [9].
SPARC-Mediated Tumor Targeting
The albumin component of ABI-011 enables active tumor targeting through:
Overcoming Multidrug Resistance (MDR)
As a non-P-glycoprotein (P-gp) substrate, ABI-011 retains efficacy in MDR-positive tumors:
Intraperitoneal Delivery Potential
Emerging evidence supports albumin-bound drugs for intraperitoneal (IP) chemotherapy in peritoneal metastases:
Table 3: Comparative Antiangiogenic Potency of Vascular-Targeting Agents
Compound | Class | IC50 (Microvessel Disruption) | Therapeutic Index |
---|---|---|---|
ABI-011 | Thiocolchicine dimer | 0.01 µg/mL | >10 (vs. CA4P) |
CA4P (Fosbretabulin) | Combretastatin analog | 1.0 µg/mL | Reference |
Vadimezan (ASA404) | Flavonoid analog | 25 µM | 0.3 (vs. CA4P) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7